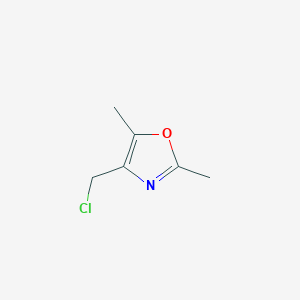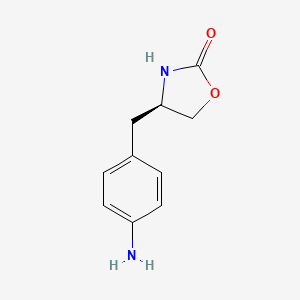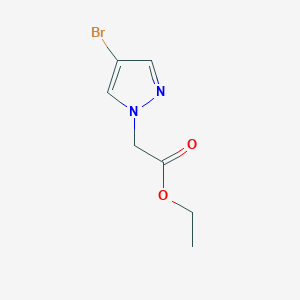
2-(chloromethyl)-3-methylquinazolin-4(3H)-one
Descripción general
Descripción
2-(Chloromethyl)-3-methylquinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
Synthesis of Derivatives
- 2-(Chloromethyl)-3-methylquinazolin-4(3H)-one has been used to synthesize various chemical compounds. For instance, it is converted to azides which then undergo cyclisation to form 2-quinazolinonyl imidazolidinones (Reddy, Reddy, & Vasantha, 2003). Additionally, it serves as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds (Li et al., 2010).
Green Synthesis of Quinazoline Derivatives
- This compound has been utilized in eco-friendly microwave-irradiated reactions for the "green synthesis" of new 2-substituted quinazoline derivatives in aqueous medium (Kabri, Gellis, & Vanelle, 2009).
Solubility Studies
- The solubility of 2-chloromethyl-4-methylquinazoline, a variant of this compound, has been studied in various solvents, providing valuable data for further chemical applications (Gu et al., 2020).
Corrosion Inhibition
- Some derivatives of 2-methylquinazolin-4(3H)-one have been evaluated for their corrosion inhibition properties, providing insights into the practical applications of this class of compounds (Kadhim et al., 2017).
Synthesis of Substituted Quinazolinones
- Research has been done on synthesizing novel 2-methylquinazolin-4(3H)-one derivatives bearing functionalities like urea, thiourea, and sulphonamide, which have shown potential anti-inflammatory and antimicrobial activities (Keche & Kamble, 2014).
Schiff Base Derivatives
- Schiff base derivatives of 2-methylquinazolin-4(3H)-one have been synthesized and studied for various biological activities, including antimicrobial and anti-inflammatory properties (Sahu et al., 2008).
Propiedades
IUPAC Name |
2-(chloromethyl)-3-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-13-9(6-11)12-8-5-3-2-4-7(8)10(13)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYMABNTFFJQLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429266 | |
| Record name | 2-(chloromethyl)-3-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199114-62-0 | |
| Record name | 2-(chloromethyl)-3-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















